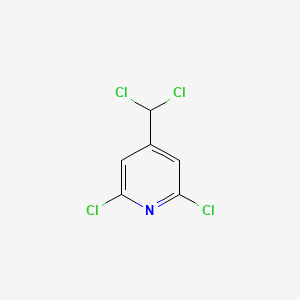
2,6-Dichloro-4-(dichloromethyl)pyridine
Cat. No. B8390056
M. Wt: 230.9 g/mol
InChI Key: RZGHDKSFXCVAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04062962
Procedure details


To a solution of 73 grams (0.275 mole) of 2,6-dichloro-4-(trichloromethyl)pyridine dissolved in 125 milliliters of acetone was added a solution of 108 grams (0.48 mole) of stannous chloride hydrate and 40 milliliters of concentrated hydrochloride acid in 500 milliliters of acetone. The mixture was refluxed for 2.0 hours. The solid which formed was separated by filtration and three fourths of the solvent was thereafter removed by evaporation. The remainder of the reaction mixture was diluted with water and the oil phase which formed, removed by extraction with hexane. The 2,6-dichloro-4-(dichloromethyl)pyridine product was dried and recovered from the solvent by evaporation of the solvent. The product had a boiling point of 123°- 126° C. at 1.6 millimeters of mercury.


[Compound]
Name
stannous chloride hydrate
Quantity
108 g
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([C:8](Cl)([Cl:10])[Cl:9])[CH:5]=[C:4]([Cl:12])[N:3]=1.Cl>CC(C)=O>[Cl:1][C:2]1[CH:7]=[C:6]([CH:8]([Cl:9])[Cl:10])[CH:5]=[C:4]([Cl:12])[N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
73 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC(=C1)C(Cl)(Cl)Cl)Cl
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
[Compound]
|
Name
|
stannous chloride hydrate
|
|
Quantity
|
108 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 2.0 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid which formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was separated by filtration and three fourths of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was thereafter removed by evaporation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The remainder of the reaction mixture was diluted with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the oil phase which formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removed by extraction with hexane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The 2,6-dichloro-4-(dichloromethyl)pyridine product was dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recovered from the solvent by evaporation of the solvent
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=NC(=CC(=C1)C(Cl)Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
